(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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Overview
Description
(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylamino)ethylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; conditions: solvent like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or antiviral agent. It is also being investigated for its role in modulating biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar structural features.
4-Methyl-1,2,3-triazole: A methyl-substituted triazole with comparable properties.
1-(2-Hydroxyethyl)-1,2,3-triazole: A triazole derivative with a hydroxyethyl group.
Uniqueness: (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
[1-[2-(methylamino)ethyl]triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-7-2-3-10-4-6(5-11)8-9-10;;/h4,7,11H,2-3,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLOZBMFISLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(N=N1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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